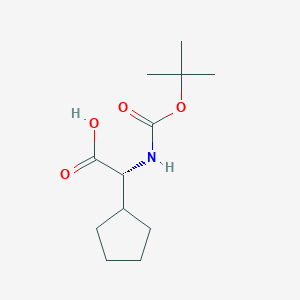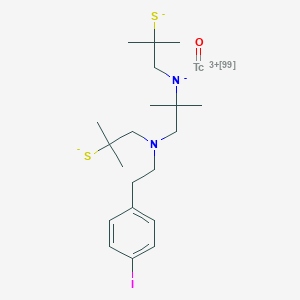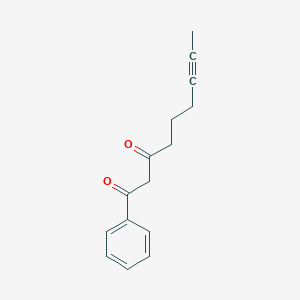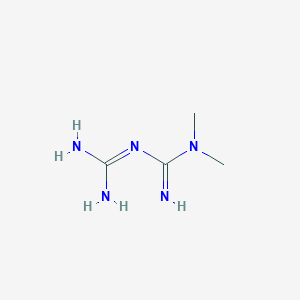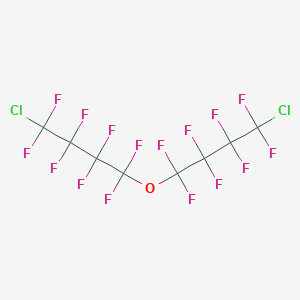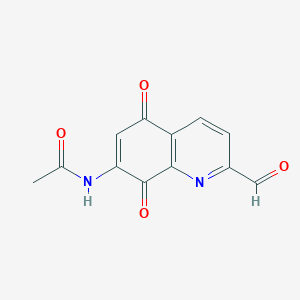
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide, also known as FDQA, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. It is a derivative of the natural product quinoline, which has been shown to have various biological activities, including antimicrobial, antimalarial, and anticancer properties. FDQA has been synthesized through a variety of methods and has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide is not fully understood, but it is thought to involve interactions with cellular targets, such as DNA and enzymes. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can bind to DNA and inhibit its synthesis, leading to cell death. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to activate caspase enzymes, which play a role in apoptosis.
Biochemische Und Physiologische Effekte
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of DNA synthesis, activation of caspase enzymes, and induction of apoptosis. It has also been shown to have antimicrobial and antimalarial activity. However, further studies are needed to fully understand the effects of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide on cellular processes and its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This can be beneficial for studying the compound's biological activity and mechanism of action. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Further studies are also needed to fully understand its mechanism of action and potential targets. Additionally, studies on its toxicity and potential side effects are needed to evaluate its safety for use in humans.
Synthesemethoden
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of 2,4-pentanedione with aniline to form the intermediate 2,4-diphenyl-3-penten-2-one. This intermediate is then reacted with 2-nitrobenzaldehyde to form the nitro-olefin, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including inhibition of DNA synthesis and activation of caspase enzymes. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains, as well as antimalarial activity against Plasmodium falciparum.
Eigenschaften
CAS-Nummer |
151418-47-2 |
|---|---|
Produktname |
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide |
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.2 g/mol |
IUPAC-Name |
N-(2-formyl-5,8-dioxoquinolin-7-yl)acetamide |
InChI |
InChI=1S/C12H8N2O4/c1-6(16)13-9-4-10(17)8-3-2-7(5-15)14-11(8)12(9)18/h2-5H,1H3,(H,13,16) |
InChI-Schlüssel |
WPDTVUVXWYWPKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
Kanonische SMILES |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
Synonyme |
N-(2-FORMYL-5,8-DIOXO-5,8-DIHYDROQUINOLIN-7-YL)ACETAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
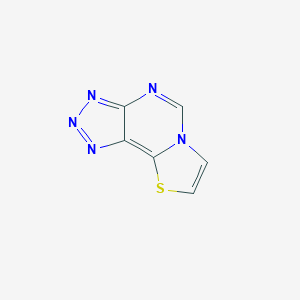
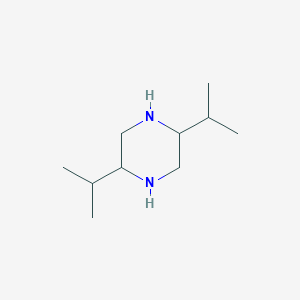
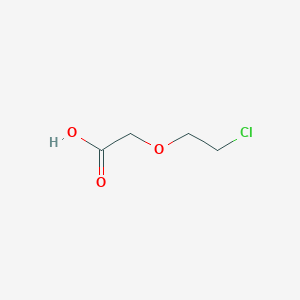
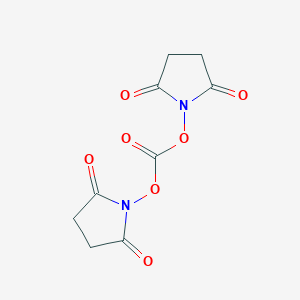
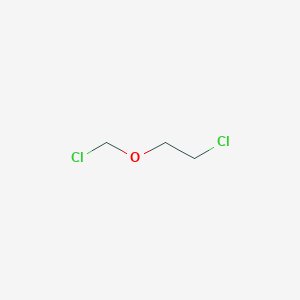
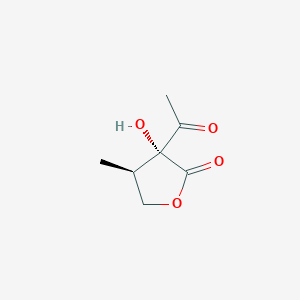
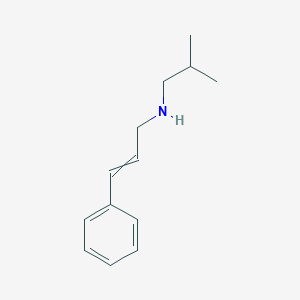
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
